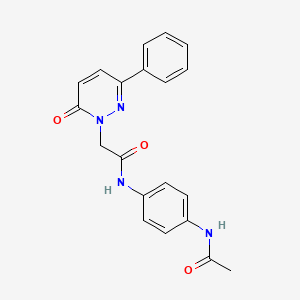

N-(4-acetamidophenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide

Description

N-(4-acetamidophenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a pyridazinone derivative characterized by a 1,6-dihydropyridazin-6-one core substituted with a phenyl group at the 3-position. Its molecular formula is C₂₀H₁₈N₄O₃, and the molecular weight is 362.39 g/mol .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-14(25)21-16-7-9-17(10-8-16)22-19(26)13-24-20(27)12-11-18(23-24)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDFLNHOMJJCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetamidophenylhydrazine with a suitable diketone to form the pyridazinone ring. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the acylation of the pyridazinone derivative with acetic anhydride to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce dihydropyridazinone derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridazinone-Based Agonists of FPR Receptors

Key analogs from the literature include N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2 agonist) and related derivatives. These compounds share the pyridazinone core but differ in substituents:

- Substituent differences: Target compound: 4-acetamidophenyl group (hydrogen-bond donor/acceptor via acetamide). FPR2 agonists: 4-bromophenyl (lipophilic, electron-withdrawing) and 4-methoxybenzyl (electron-donating, enhances lipophilicity) .

Functional implications :

- The absence of a methyl group at the pyridazinone 3-position (present in FPR2 agonists) could alter steric interactions, affecting receptor selectivity .

Other Pyridazinone Derivatives and Acetamide Analogs

- EP 3 348 550A1 benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide): These lack the pyridazinone core but share the acetamide backbone. Their benzothiazole and halogenated aryl groups suggest applications in kinase inhibition or antimicrobial activity, diverging from the pyridazinone-based pharmacology .

- N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: This complex derivative incorporates a triazole-thioether linker, which may confer metabolic stability but complicates synthesis. Its pyridazinone core is retained, suggesting shared binding motifs with the target compound .

Research Findings and Hypotheses

Physicochemical Properties

- Lipophilicity : The acetamidophenyl group (LogP ~1.5–2.0) is less lipophilic than bromophenyl (LogP ~2.7) or methoxybenzyl (LogP ~2.5) groups, suggesting improved aqueous solubility but reduced blood-brain barrier penetration.

- Synthetic accessibility : The absence of sterically demanding substituents (e.g., methoxybenzyl) may simplify synthesis compared to FPR2 agonists .

Biological Activity

N-(4-acetamidophenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis and its implications in treating various diseases. This article explores the biological activity of this compound, including its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 342.36 g/mol. The compound features a dihydropyridazine core, which is known for its diverse pharmacological properties.

Inhibition of NAMPT : This compound acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis. By inhibiting NAMPT, the compound disrupts NAD production, leading to decreased ATP levels and subsequent cell death in various cancer cell lines .

Antiproliferative Effects : Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against murine renal cell carcinoma models, showing promising results in reducing tumor growth .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Case Study 1: In Vivo Efficacy in Cancer Models

In a study evaluating the effects of this compound on murine renal cell carcinoma, researchers administered the compound at varying doses. The results indicated a dose-dependent reduction in tumor volume and an increase in survival rates compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues treated with the compound .

Case Study 2: Mechanistic Insights into Cytotoxicity

Another investigation focused on the mechanism by which this compound induces cytotoxicity in human leukemia cells. The study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its role in promoting apoptosis through oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.